molecular formula C14H16F3N5 B12230114 1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(trifluoromethyl)piperidine

1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(trifluoromethyl)piperidine

Cat. No.: B12230114
M. Wt: 311.31 g/mol
InChI Key: CSGXYBLYLDVYRH-UHFFFAOYSA-N
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Description

1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(trifluoromethyl)piperidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a triazole ring fused with a pyridazine ring, along with a piperidine ring substituted with a trifluoromethyl group. The presence of these functional groups and rings contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of 1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(trifluoromethyl)piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and nitriles. The pyridazine ring can be constructed via condensation reactions with appropriate dicarbonyl compounds.

Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(trifluoromethyl)piperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(trifluoromethyl)piperidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to active sites and preventing the normal function of the enzyme. It can also interact with receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(trifluoromethyl)piperidine can be compared with other similar compounds, such as:

    1,2,4-Triazolo[3,4-b]pyridazines: These compounds share a similar core structure but may differ in their substituents, leading to variations in their chemical and biological properties.

    Triazolopyrazines: These compounds have a similar triazole ring but are fused with a pyrazine ring instead of a pyridazine ring, resulting in different reactivity and applications.

Properties

Molecular Formula

C14H16F3N5

Molecular Weight

311.31 g/mol

IUPAC Name

3-cyclopropyl-6-[4-(trifluoromethyl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C14H16F3N5/c15-14(16,17)10-5-7-21(8-6-10)12-4-3-11-18-19-13(9-1-2-9)22(11)20-12/h3-4,9-10H,1-2,5-8H2

InChI Key

CSGXYBLYLDVYRH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)N4CCC(CC4)C(F)(F)F

Origin of Product

United States

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